5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one
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Overview
Description
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one is a chemical compound characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxy group attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one typically involves the bromination of a suitable precursor. One common method involves the bromocyclization of thioureas using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to carbonyl or methylene derivatives, respectively.
Scientific Research Applications
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-isopropylisoindoline-1,3-dione
- 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde
Uniqueness
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
5-bromo-2-tert-butyl-3-hydroxy-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6,11,16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUUWFDGCFIPDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682054 |
Source
|
Record name | 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-22-7 |
Source
|
Record name | 5-Bromo-2-(1,1-dimethylethyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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